molecular formula C20H19N3OS B2592300 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide CAS No. 1396679-79-0

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2592300
CAS No.: 1396679-79-0
M. Wt: 349.45
InChI Key: OOTTUULXEBOIFY-UHFFFAOYSA-N
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Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a but-2-yn-1-yl group, which introduces unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole-2-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-(4-(benzyl(methyl)amino)but-2-yn-1-amine) under basic conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and but-2-yn-1-yl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.

Industry: In industrial applications, it can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

    Benzo[d]thiazole-2-carboxamide: Lacks the but-2-yn-1-yl group, resulting in different chemical properties.

    N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzamide: Lacks the thiazole ring, affecting its biological activity.

Uniqueness: N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide is unique due to the combination of the benzo[d]thiazole core and the but-2-yn-1-yl group, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-23(15-16-9-3-2-4-10-16)14-8-7-13-21-19(24)20-22-17-11-5-6-12-18(17)25-20/h2-6,9-12H,13-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTTUULXEBOIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1=NC2=CC=CC=C2S1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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